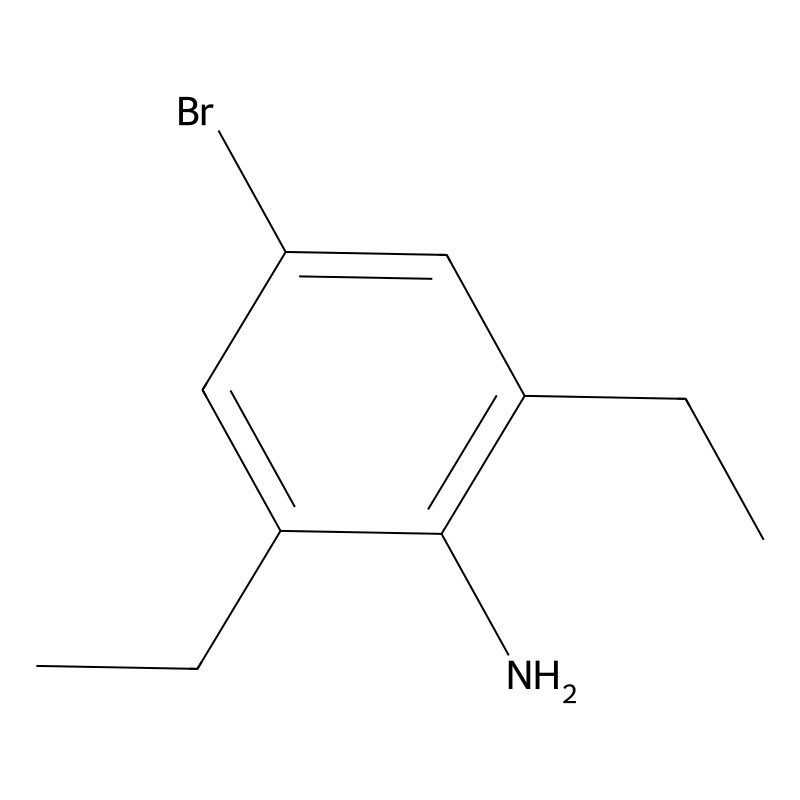

4-Bromo-2,6-diethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Precursor for Organic Synthesis: The presence of the bromine atom (Br) and the two ethyl groups (C2H5) on the aromatic ring make 4-Bromo-2,6-diethylaniline a potentially valuable intermediate for further chemical modifications. The bromine group can be readily substituted with other functional groups through various reactions like Suzuki-Miyaura coupling or Stille coupling, allowing researchers to introduce desired functionalities into the molecule PubChem: . This approach could be useful for synthesizing new pharmaceuticals, catalysts, or functional materials.

4-Bromo-2,6-diethylaniline is an aromatic amine characterized by the presence of a bromine atom and two ethyl groups attached to the aniline structure. Its chemical formula is with a molecular weight of approximately 228.129 g/mol. This compound is notable for its unique structural features, which influence its chemical reactivity and biological activity. The compound's InChIKey is NGYMZFJVHHKJQR-UHFFFAOYSA-N, and it is registered under CAS number 2052-06-4 .

- Electrophilic Substitution Reactions: The bromine substituent can direct electrophiles to the ortho and para positions relative to the amino group.

- Nitration: Under acidic conditions, it can be nitrated to form nitro derivatives.

- Reduction: The nitro group can be reduced to an amino group, further modifying the compound's reactivity.

These reactions are influenced by the electron-donating properties of the ethyl groups, which enhance nucleophilicity at the nitrogen atom .

4-Bromo-2,6-diethylaniline exhibits significant biological activity, including:

- Toxicity: It is classified as harmful if swallowed or in contact with skin, indicating potential acute toxicity .

- Enzyme Inhibition: This compound has been identified as a CYP1A2 inhibitor, which suggests possible interactions with drug metabolism pathways .

- Pharmacological Potential: Its structure may confer properties that are beneficial in pharmaceutical applications, although specific therapeutic uses remain under investigation.

The synthesis of 4-Bromo-2,6-diethylaniline can be achieved through several methods:

- Bromination of 2,6-Diethylaniline: This involves treating 2,6-diethylaniline with bromine in a suitable solvent under controlled conditions to introduce the bromine atom at the para position.

- Alkylation Reactions: Starting from an appropriate aniline derivative, alkylation with ethyl halides can yield the diethylated product before bromination.

- Reduction of Nitro Compounds: Nitrated derivatives can be reduced to obtain 4-bromo-2,6-diethylaniline .

4-Bromo-2,6-diethylaniline finds applications in various fields:

- Chemical Intermediates: It serves as a precursor in the synthesis of dyes and pigments.

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Research: Utilized in laboratories for studying reaction mechanisms involving aromatic amines .

Studies on 4-Bromo-2,6-diethylaniline have explored its interactions with various biological systems:

- Metabolic Studies: Investigations into its role as a CYP1A2 inhibitor highlight its potential impact on drug metabolism and interactions with other pharmaceuticals.

- Toxicological Assessments: Evaluations of its acute toxicity provide insights into safety profiles for handling and usage in research settings .

Several compounds share structural similarities with 4-Bromo-2,6-diethylaniline. Here are some comparable compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-N,N-diethylaniline | 2052-06-4 | Contains N,N-diethyl substitution; similar reactivity |

| 4-Bromo-2,6-dimethylaniline | 24596-19-8 | Dimethyl instead of diethyl groups; different sterics |

| p-Ethyl-N,N-diethylaniline | 6788-56-7 | Lacks bromine; used in similar applications |

| 4-Chloro-N,N-diethylaniline | 5395-16-0 | Chlorine substitution; varies in reactivity |

Uniqueness

The uniqueness of 4-Bromo-2,6-diethylaniline lies in its specific combination of bromine and diethyl groups on the aromatic ring. This configuration enhances its electrophilic properties while also influencing its biological activity compared to other similar compounds. The presence of bromine provides distinct reactivity patterns that are not observed in compounds lacking halogen substituents .

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant